Cas no 876669-69-1 (8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
876669-69-1 structure
Product name:8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:876669-69-1
MF:C20H21N5O3
MW:379.412443876266
CID:5475956

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)- (9CI)
    • 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • Inchi: 1S/C20H21N5O3/c1-5-14-6-8-15(9-7-14)25-12(2)10-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)11-13(3)26/h6-10H,5,11H2,1-4H3
    • InChI Key: ODQFUMNTYDPVLW-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(C3=CC=C(CC)C=C3)C1=NC1=C2C(=O)N(CC(=O)C)C(=O)N1C

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2583-0026-30mg
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2583-0026-2mg
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2583-0026-40mg
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2583-0026-5μmol
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2583-0026-25mg
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2583-0026-10μmol
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2583-0026-1mg
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2583-0026-2μmol
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2583-0026-10mg
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2583-0026-50mg
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
876669-69-1 90%+
50mg
$160.0 2023-05-16

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature

Additional information on 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Compound CAS No. 876669-69-1: 8-(4-Ethylphenyl)-1,7-Dimethyl-3-(2-Oxopropyl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione

Introduction

The compound with CAS No. 876669-69-1, named 8-(4-Ethylphenyl)-1,7-Dimethyl-3-(2-Oxopropyl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione, is a complex organic molecule with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo purines, which are known for their potential bioactivity and therapeutic applications. The molecule's structure is characterized by a fused imidazo-purine ring system with substituents at positions 1, 3, 7, and 8. These substituents include a methyl group at position 1 and 7, a 2-oxopropyl group at position 3, and a 4-ethylphenyl group at position 8. The presence of these functional groups contributes to the compound's unique chemical properties and biological activity.

Chemical Structure and Properties

The molecular structure of this compound is highly intricate due to the fused imidazo-purine ring system. The imidazo[1,2-g]purine core consists of two fused rings: an imidazole ring (positions 1 to 5) and a purine ring (positions 5 to 9). The substituents attached to this core play a crucial role in determining the compound's chemical reactivity and biological interactions. The methyl groups at positions 1 and 7 contribute to the molecule's hydrophobicity and stability. The 2-oxopropyl group at position 3 introduces a ketone functional group into the molecule's structure. This ketone group can participate in various chemical reactions such as nucleophilic additions or enamine formations. Additionally, the presence of the ethylphenyl group at position 8 enhances the molecule's lipophilicity and may facilitate its interaction with biological targets such as proteins or enzymes.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps in its synthesis include the formation of the imidazo-purine core through condensation reactions followed by selective substitution at specific positions to introduce the desired functional groups. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization of the final product. The compound has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure.

Biological Activity

Recent studies have highlighted the potential biological activity of this compound in various therapeutic areas. For instance, research has shown that it exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, preliminary experiments suggest that it may possess anti-cancer properties by targeting specific oncogenic pathways or inducing apoptosis in cancer cells.

Applications in Drug Development

The unique combination of structural features in this compound makes it an attractive candidate for drug development programs targeting inflammatory diseases or cancer. Its ability to modulate multiple biological pathways simultaneously could lead to the development of multi-target therapies with enhanced efficacy and reduced side effects compared to traditional single-target drugs.

Future Directions

Ongoing research is focused on optimizing this compound's pharmacokinetic properties such as bioavailability and half-life while maintaining its therapeutic efficacy. Additionally, efforts are being made to explore its potential synergistic effects when combined with other drugs or therapies.

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